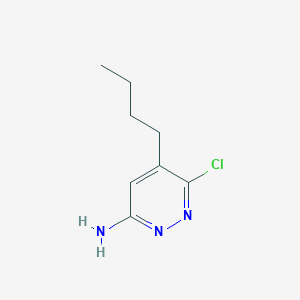
5-butyl-6-chloropyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-6-chloropyridazin-3-amine is a chemical compound with the molecular formula C8H12ClN3. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 6-chloropyridazine with butylamine under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of 5-butyl-6-chloropyridazin-3-amine may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed:
- Oxidized derivatives
- Reduced amine derivatives
- Substituted pyridazine compounds
Applications De Recherche Scientifique
5-Butyl-6-chloropyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-butyl-6-chloropyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparaison Avec Des Composés Similaires
- 5-tert-butyl-6-chloropyridazin-3-amine
- 5-methyl-6-chloropyridazin-3-amine
- 5-ethyl-6-chloropyridazin-3-amine
Comparison: 5-Butyl-6-chloropyridazin-3-amine is unique due to its specific butyl substitution, which may confer distinct chemical and biological properties compared to its methyl, ethyl, and tert-butyl analogs. These differences can affect the compound’s reactivity, solubility, and biological activity .
Propriétés
Formule moléculaire |
C8H12ClN3 |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
5-butyl-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-4-6-5-7(10)11-12-8(6)9/h5H,2-4H2,1H3,(H2,10,11) |
Clé InChI |
RCTMWCSFUJBZDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=NN=C1Cl)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














